Technical Monograph: Methyl 2-(3-bromophenyl)-2-diazoacetate
Technical Monograph: Methyl 2-(3-bromophenyl)-2-diazoacetate
The following technical guide is structured to provide actionable, high-level scientific direction for the synthesis, handling, and application of Methyl 2-(3-bromophenyl)-2-diazoacetate .
As this specific regioisomer is a specialized research intermediate often generated in situ rather than a bulk commodity, this guide prioritizes the synthetic workflow and precursor identification over simple catalog procurement.
Synthesis, Reactivity, and C-H Functionalization Utility[1]
Part 1: Chemical Identity & Strategic Procurement
Compound Name: Methyl 2-(3-bromophenyl)-2-diazoacetate
Target Structure:
The "Missing" CAS Number
Unlike stable commodity chemicals, specific aryl diazoacetates often lack a permanent, widely indexed CAS number in public databases (e.g., PubChem or Sigma-Aldrich) because they are typically synthesized immediately prior to use due to thermal sensitivity.
Do not search for the diazo compound directly. Instead, procure the stable acid precursor and synthesize the ester, then the diazo functionality.
Core Precursor Identification
To generate the target, you must start with 3-Bromophenylacetic acid .[2]
| Component | Chemical Name | CAS Number | Role |
| Starting Material | 3-Bromophenylacetic acid | 1878-67-7 | Core Scaffold |
| Intermediate | Methyl 2-(3-bromophenyl)acetate | 1878-68-8 (Generic ester) | Substrate for Diazo Transfer |
| Reagent | p-Acetamidobenzenesulfonyl azide (p-ABSA) | 2158-14-7 | Diazo Transfer Reagent |
| Catalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 6674-22-2 | Base Catalyst |
Note on Procurement: If the methyl ester (Methyl 2-(3-bromophenyl)acetate) is unavailable commercially, it is easily prepared from CAS 1878-67-7 via standard Fischer esterification (
).
Part 2: Synthesis Protocol (Regitz Diazo Transfer)
Methodology: The most robust route to aryl diazoacetates is the Regitz Diazo Transfer using p-ABSA. This method avoids the harsh conditions of Bamford-Stevens reactions and provides high yields of the diazo ester from the parent ester.
Experimental Workflow
Scale: 10.0 mmol (Adjust proportionally)
-
Esterification (If starting from Acid):
-
Reflux 3-bromophenylacetic acid (2.15 g, 10 mmol) in dry Methanol (20 mL) with catalytic
(0.5 mL) for 4 hours. -
Concentrate, neutralize with
, extract with DCM, and dry. Yields quantitative Methyl 2-(3-bromophenyl)acetate.[3]
-
-
Diazo Transfer:
-
Setup: Flame-dried round-bottom flask,
atmosphere, 0°C (Ice bath). -
Charge: Dissolve Methyl 2-(3-bromophenyl)acetate (2.29 g, 10 mmol) and p-ABSA (2.88 g, 12 mmol) in dry Acetonitrile (
, 50 mL). -
Activation: Dropwise add DBU (1.8 mL, 12 mmol) over 15 minutes. The solution will turn from colorless/pale to yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Quench & Purification:
-
Filtration: The sulfonamide byproduct precipitates out. Filter the reaction mixture through a fritted glass funnel to remove the solid.
-
Workup: Dilute filtrate with Diethyl Ether (
), wash with saturated (2x) and Brine (1x). Dry over . -
Chromatography: Purify via flash column chromatography on silica gel.
-
Eluent: Hexanes/EtOAc (90:10 to 80:20).
-
Target: Collect the bright yellow/orange band.
-
-
Workflow Visualization
Figure 1: Synthetic pathway from commercially available acid precursor to the target diazo species.[4]
Part 3: Characterization & Identification
Since you are synthesizing a compound that may not have a reference spectrum in your local library, use these diagnostic signals to validate the structure.
-
Appearance: Bright yellow to orange oil (characteristic of conjugated diazo systems).
-
IR Spectroscopy (Critical): Look for a very strong, distinctive absorption band at ~2080–2100 cm⁻¹ (
stretch). This confirms the presence of the diazo group. -
¹H NMR (
):-
Absence of the
-proton signal (the singlet at ~3.6 ppm in the starting ester will disappear). -
Aromatic region: 7.1–7.5 ppm (multiplets, 4H).
-
Methyl ester: Singlet at ~3.8 ppm.
-
-
¹³C NMR:
-
Distinctive broad signal for the diazo-carbon (
) typically around 60–70 ppm (often weak due to quadrupolar relaxation).
-
Part 4: Mechanistic Utility & Applications
This molecule is a Donor-Acceptor Carbene Precursor .[5] The electron-withdrawing ester group and the electron-donating aryl group stabilize the carbenoid intermediate generated upon nitrogen extrusion.
Why the 3-Bromo Handle?
The meta-bromide is strategically valuable for post-functionalization.
-
Step 1: Rhodium-Catalyzed Insertion: The diazo group is used first (e.g.,
catalysis) to perform C-H insertion or cyclopropanation. -
Step 2: Cross-Coupling: The bromine atom remains intact during the carbenoid chemistry, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to build complexity after the carbon scaffold is set.
Reactivity Pathway
Figure 2: Divergent reactivity profile. The diazo group drives the initial scaffold formation, while the bromine atom serves as a latent handle for late-stage diversification.
Part 5: Safety & Handling Protocols
WARNING: Diazo compounds are high-energy species. While aryl diazoacetates are generally more thermally stable than alkyl diazoacetates, strict safety adherence is mandatory.
-
Explosion Hazard: Never distill diazo compounds to dryness. Always leave a small amount of solvent or use immediately.
-
Surface Sensitivity: Avoid using metal spatulas or rough ground glass joints, which can initiate detonation. Use Teflon-coated tools and smooth glassware.
-
Storage: If storage is necessary, keep as a solution in hydrocarbon solvents at -20°C. Pure isolated oil should be used within 24 hours.
-
Waste Disposal: Quench excess diazo compound with dilute Acetic Acid or dilute HCl until nitrogen evolution ceases before disposal.
References
-
Davies, H. M. L., & Morton, D. (2011).[5] Guiding Principles for Site Selective and Stereoselective Intermolecular C–H Functionalization by Donor/Acceptor Rhodium Carbenes. Chemical Society Reviews.[5]
-
Doyle, M. P., et al. (2010). Catalytic Carbene Insertion into C–H Bonds. Chemical Reviews.
-
Maas, G. (2009). New Syntheses of Diazo Compounds. Angewandte Chemie International Edition.
-
Regitz, M. (1967). Transfer of Diazo Groups. Angewandte Chemie International Edition in English.
